molecular formula C11H19Cl2FN4 B1489509 6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 2098129-27-0

6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1489509
CAS No.: 2098129-27-0
M. Wt: 297.2 g/mol
InChI Key: DBXFBBMSANCURL-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with an ethyl group at the 6-position, a fluoro group at the 5-position, and a piperidin-4-yl group at the nitrogen atom of the pyrimidine ring. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate, 4-piperidinamine, and a suitable fluorinating agent.

  • Reaction Steps: The synthesis involves multiple steps, including the formation of the pyrimidine ring, introduction of the ethyl and fluoro groups, and the attachment of the piperidin-4-yl group.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods:

  • Scale-Up: The synthetic route is optimized for industrial-scale production, ensuring cost-effectiveness and efficiency.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the required purity standards.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the ethyl group may be converted to an ethyl ester or other oxidized forms.

  • Reduction: Reduction reactions can be performed to reduce the pyrimidinyl ring or other substituents.

  • Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substituting Agents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Ethyl esters, carboxylic acids, and aldehydes.

  • Reduction Products: Reduced pyrimidines and other reduced derivatives.

  • Substitution Products: Various substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is used to study enzyme inhibition, receptor binding, and other biochemical processes. It can be employed as a tool compound to investigate biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its derivatives may exhibit pharmacological activities such as antiviral, antibacterial, and anticancer properties.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other industrial chemicals. It is also utilized in the manufacturing of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine: This compound is structurally similar but lacks the dihydrochloride form.

  • 6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride: This compound is similar but has only one hydrochloric acid molecule associated with it.

  • 6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine sulfate: This compound has a sulfate group instead of hydrochloride.

Uniqueness: The dihydrochloride form of the compound provides enhanced solubility and stability, making it more suitable for certain applications compared to its counterparts.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4.2ClH/c1-2-9-10(12)11(15-7-14-9)16-8-3-5-13-6-4-8;;/h7-8,13H,2-6H2,1H3,(H,14,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFBBMSANCURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
6-ethyl-5-fluoro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

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